molecular formula C11H21NO5S B2649182 tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate CAS No. 1824685-77-9

tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate

Cat. No.: B2649182
CAS No.: 1824685-77-9
M. Wt: 279.35
InChI Key: VRWUAFNFOUSVPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride derivative under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of enzymes and proteins. The tert-butyl carbamate group serves as a protecting group, stabilizing the compound and preventing unwanted side reactions .

Comparison with Similar Compounds

    tert-butyl carbamate: A simpler compound with similar protecting group properties.

    Ethyl N-(tert-butoxycarbonyl)glycinate: Another compound with a tert-butyl carbamate group used in peptide synthesis.

    tert-butyl N-(2-hydroxyethyl)carbamate: A related compound with a hydroxyethyl substituent.

Uniqueness: tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate is unique due to its combination of a sulfonyl group and a tert-butyl carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

ethyl (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWUAFNFOUSVPJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOS(=O)(=O)/C=C/C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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